This section would introduce "6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" and specify its classification within heterocyclic chemistry. It could be a potential pharmaceutical compound based on the prevalence of pyrimidine and piperidine moieties in medicinal chemistry, often exhibiting biological activities. [, , , ]
This section would detail the synthesis of “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one”. Given the compound's structure, multi-step synthesis involving reactions like cyclization, alkylation, and condensation could be anticipated. [, , , ]
Detailed analysis of the compound's structure would be presented, likely employing techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine bond lengths, angles, and conformations. This analysis would elucidate its structural features and potential influence on its reactivity and biological activity. [, , , ]
If “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” exhibits biological activity, this section would explain how it interacts with its biological target(s), potentially involving enzyme inhibition, receptor binding, or DNA intercalation. [, , , ]
This section would describe the compound's physicochemical properties, such as melting point, boiling point, solubility, pKa, logP, and spectral characteristics (IR, UV-Vis, NMR). Understanding these properties is crucial for predicting its behavior in different environments and formulating it for various applications. [, , , ]
This section would explore the potential applications of “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” across diverse scientific disciplines. It may have potential use as a research tool for studying biological pathways or as a lead compound for drug discovery, particularly in areas like oncology, antimicrobial therapy, or treatments for inflammation. [, , , , ]
This final section would highlight potential avenues for further research involving “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one”. This could involve optimizing its synthesis, exploring its structure-activity relationship to enhance its activity and selectivity, understanding its mechanism of action, or developing its formulation for specific applications. [, , , ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7